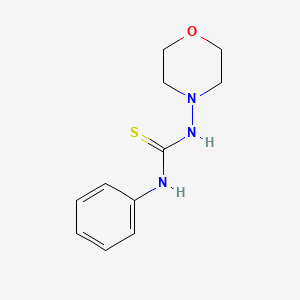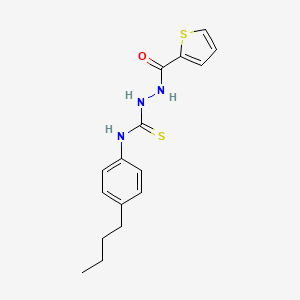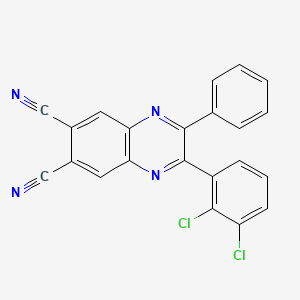![molecular formula C23H25N3O4 B10868217 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N,N-diethylbenzamide](/img/structure/B10868217.png)
2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione structure.
Attachment of the Butanoyl Group: The isoindoline-1,3-dione intermediate is then reacted with butanoyl chloride in the presence of a base to form the butanoyl-substituted product.
Coupling with N1,N~1~-Diethylbenzamide: The final step involves the coupling of the butanoyl-substituted intermediate with N1,N~1~-diethylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amide and isoindoline-1,3-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]ANILINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
What sets 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOYL]AMINO}-N~1~,N~1~-DIETHYLBENZAMIDE apart from similar compounds is its specific substitution pattern and the presence of the butanoyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)butanoylamino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C23H25N3O4/c1-4-19(26-22(29)15-11-7-8-12-16(15)23(26)30)20(27)24-18-14-10-9-13-17(18)21(28)25(5-2)6-3/h7-14,19H,4-6H2,1-3H3,(H,24,27) |
InChI Key |
RPIWFACSBWEMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N(CC)CC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868142.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfanyl]ethyl}carbamoyl)benzenesulfonamide](/img/structure/B10868143.png)
![2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide](/img/structure/B10868148.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10868152.png)
![Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10868158.png)
![N-(4-phenoxyphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868166.png)
![{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone](/img/structure/B10868171.png)
![4-[(2-methoxyphenoxy)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868179.png)
![N-{2-[3-hydroxy-1-methyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-2-yl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B10868187.png)


![(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868209.png)

![2-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]ethanimidoyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868222.png)
